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Compound of Interest

Compound Name:
Propane-1,3-diyl bis(3-

oxobutanoate)

CAS No.: 174498-06-7

Cat. No.: B2481436

Get Quote

Executive Summary
1,3-Propanediol diacetoacetate (1,3-PDDA) is a bifunctional ester derived from 1,3-propanediol

and acetoacetic acid. Its analysis is critical in polymer synthesis and metabolic profiling.

However, its mass spectrum shares significant overlap with its structural isomer, 1,2-

propanediol diacetoacetate. This guide elucidates the specific fragmentation pathways—driven

by the labile acetoacetate moieties and the stable trimethylene backbone—that allow for

definitive identification.

Technical Specifications & Structural Basis
Before interpreting the spectrum, the structural loci of fragmentation must be defined.

IUPAC Name: 1,3-Propanediyl bis(3-oxobutanoate)

Molecular Formula: C₁₁H₁₆O₆

Molecular Weight: 244.24 g/mol

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2481436#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2481436?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Structural Moieties:

Acetoacetyl Groups (x2): Sources of

-cleavage and McLafferty-like rearrangements.

Trimethylene Backbone (-CH₂CH₂CH₂-): The diagnostic feature distinguishing it from

branched isomers.

Instrumentation & Methodology
To reproduce the fragmentation patterns described, the following GC-MS parameters are

recommended. These conditions minimize thermal degradation prior to ionization.

Parameter Setting Rationale

Inlet Temperature 250°C

Sufficient for volatilization;

avoid >280°C to prevent

thermal decarboxylation.

Ionization Mode EI (70 eV)
Standardizes fragmentation for

library comparison.

Source Temperature 230°C
Prevents condensation of high-

boiling esters.

Column Phase 5% Phenyl-methylpolysiloxane

Standard non-polar phase

(e.g., DB-5, HP-5) provides

adequate retention.

Scan Range m/z 35–300

Captures low mass acetyl

fragments and the molecular

ion.

Fragmentation Mechanics
The mass spectrum of 1,3-PDDA is dominated by the instability of the acetoacetate ester bond.

The fragmentation follows three primary pathways.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2481436?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathway A: The Acetoacetate Signature ( -Cleavage)
The most abundant ions arise from the acetoacetate end-groups.

Acylium Ion Formation (m/z 43): Cleavage adjacent to the carbonyl carbon generates the

acetyl cation (

). This is typically the base peak (100% relative abundance).

Acetoacetyl Ion (m/z 85): Cleavage at the ether oxygen retains the full acetoacetyl group (

). While less stable than m/z 43, its presence confirms the "acetoacetate" subclass.

Pathway B: The Ketene Loss Cascade (Neutral Loss)
A hallmark of acetoacetate esters is the expulsion of neutral ketene (

, 42 Da).

Primary Ketene Loss:

The molecular ion (m/z 244) rearranges to eliminate one ketene molecule, leaving a

mono-acetoacetate-mono-alcohol ion.

Secondary Ketene Loss:

Sequential loss yields an ion equivalent to 1,3-propanediol diacetate.

Pathway C: Backbone Diagnostics (Isomer
Differentiation)
This is the critical differentiator between 1,3-PDDA and 1,2-PDDA.

1,3-PDDA (Linear): The trimethylene backbone does not easily fragment into stable

secondary carbocations. It tends to produce m/z 57 (

) or m/z 58 (Allyl alcohol radical cation) via complex rearrangements.

1,2-PDDA (Branched): The bond between C1 and C2 of the propyl chain is weak. Cleavage

here is highly favored, often yielding ions at m/z 87 or m/z 101 depending on charge
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retention. The absence of significant cleavage between the diol carbons in 1,3-PDDA is the

key identifier.

Visualization of Fragmentation Pathways
The following diagram maps the logical flow of fragmentation from the parent ion.
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Figure 1: Proposed fragmentation tree for 1,3-Propanediol Diacetoacetate under 70 eV

Electron Ionization.

Comparative Analysis: 1,3-PDDA vs. Alternatives
Distinguishing 1,3-PDDA from its isomer (1,2-PDDA) and the simpler analog (1,3-Propanediol

Diacetate) requires analysis of specific ion ratios.
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Feature
1,3-Propanediol

Diacetoacetate

(Target)

1,2-Propanediol

Diacetoacetate

(Isomer)

1,3-Propanediol

Diacetate (Analog)

Molecular Ion m/z 244 (Weak) m/z 244 (Weak) m/z 160 (Distinct)

Base Peak m/z 43 m/z 43 m/z 43

Diagnostic Peak m/z 85 (Acetoacetyl) m/z 85 (Acetoacetyl) Absent (No beta-keto)

Backbone Ions
m/z 57/58 (Allyl

species)

m/z 87 (Cleavage at

chiral center)
m/z 57/58

Ketene Loss Strong (m/z 202, 160) Strong (m/z 202, 160) Absent

Key Differentiator: To confirm the 1,3-isomer, look for the absence of fragmentation associated

with the branched methyl group (m/z 87 series) and the presence of the m/z 57/58 series

characteristic of the trimethylene chain.

Experimental Workflow for Identification
To confirm the identity of an unknown sample suspected to be 1,3-PDDA, follow this logic gate:

Unknown Spectrum Base Peak m/z 43? Peak m/z 85 Present?
Yes

Significant m/z 87?Yes

Acetate Ester
(Not Acetoacetate)

No

1,2-PDDA
(Isomer)Yes

1,3-PDDA
(Confirmed)

No

Click to download full resolution via product page

Figure 2: Decision logic for differentiating propanediol acetoacetate isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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mass-spectrometry-of-1-3-propanediol-diacetoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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